GSK 4716

Vue d'ensemble

Description

1,3-Dipropyl-8-p-sulfophenylxanthine est un composé hydrosoluble connu pour son rôle d'antagoniste des récepteurs de l'adénosine. Il présente une légère sélectivité pour les récepteurs A1 et est souvent utilisé dans la recherche scientifique pour étudier les effets de l'antagonisme des récepteurs de l'adénosine . Ce composé est également connu pour sa capacité à inhiber la xanthine oxydase, une enzyme impliquée dans le métabolisme des purines .

Mécanisme D'action

Target of Action

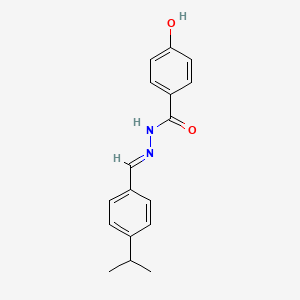

GSK 4716, also known as “4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide”, is a selective agonist for the estrogen-related receptors ERRβ and ERRγ . These receptors are part of the nuclear receptor family and play crucial roles in regulating energy homeostasis, metabolism, and mitochondrial function .

Mode of Action

This compound selectively interacts with ERRβ and ERRγ, displaying selectivity over ERRα and other classical estrogen receptors . This interaction leads to the transient induction of ERRβ and a dramatic induction of ERRγ in vitro . The compound is cell-permeable, allowing it to easily enter cells and exert its effects .

Biochemical Pathways

Upon activation by this compound, ERRβ and ERRγ can influence various biochemical pathways. Notably, this compound has been shown to increase the expression of glucocorticoid receptor (GR) and 11beta-hydroxysteroid dehydrogenase type 1 mRNA in vitro . Additionally, it induces the expression of peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) and PGC-1β, key regulators of many metabolic genes .

Pharmacokinetics

It is recommended to store the compound at +4°C, and it can be stored for up to 12 months .

Result of Action

The activation of ERRβ and ERRγ by this compound leads to a concerted increase in the expression levels of various genes, including Ppargc1a, Ppargc1b, and the Esrr genes . Furthermore, genes in key mitochondrial pathways, such as Cpt1b, Atp5b, and Idh3, are also induced by this compound . This results in increased citrate synthase activity and cytochrome c protein levels , contributing to enhanced fatty acid oxidation and cardiac metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability can be affected by storage conditions . .

Analyse Biochimique

Biochemical Properties

GSK 4716 plays a crucial role in biochemical reactions by selectively activating estrogen-related receptors ERRβ and ERRγ. This selectivity is significant as it allows for targeted modulation of these receptors without affecting ERRα or classical estrogen receptors . This compound interacts with various biomolecules, including glucocorticoid receptors and 11beta-hydroxysteroid dehydrogenase type 1 mRNA, increasing their expression in vitro . These interactions highlight the compound’s potential in regulating metabolic and stress-related pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In differentiated C2C12 cells, treatment with this compound results in a robust increase in the immunoreactivity of the GRα-D isoform . Additionally, this compound induces the expression of mRNAs encoding peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) and PGC-1β, which are key regulators of metabolic genes . This compound also enhances the expression of genes involved in fatty acid oxidation, such as Cpt1b, Atp5b, and Idh3, thereby influencing cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through selective binding interactions with estrogen-related receptors ERRβ and ERRγ. This binding leads to the activation of these receptors, which in turn modulates the expression of target genes involved in metabolic processes . This compound also increases the expression of genes encoding PGC-1α and PGC-1β, which act as coactivators for the ERR family . These molecular interactions highlight the compound’s role in regulating energy metabolism and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C and can be stored for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure maximum efficacy . Long-term studies have shown that this compound can induce sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates ERRβ and ERRγ without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for precise dosing in experimental and clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with estrogen-related receptors ERRβ and ERRγ. These interactions influence the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy metabolism . The compound also affects metabolic flux and metabolite levels, further highlighting its role in regulating cellular energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within cells is crucial for its efficacy, as it ensures that the compound reaches its intended targets without being degraded or inactivated .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with its target receptors and modulate their activity effectively, thereby influencing cellular processes at the subcellular level .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 1,3-Dipropyl-8-p-sulfophenylxanthine implique généralement la réaction de la 1,3-dipropylxanthine avec le chlorure de p-sulfophényle dans des conditions spécifiques. La réaction est réalisée dans un solvant approprié, tel que le diméthylsulfoxyde, à des températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle du 1,3-Dipropyl-8-p-sulfophenylxanthine ne sont pas bien documentées dans la littérature. Le processus de synthèse implique probablement des étapes similaires à celles utilisées en laboratoire, avec une optimisation pour une production à plus grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,3-Dipropyl-8-p-sulfophenylxanthine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent également se produire, bien qu'elles soient moins fréquentes.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du noyau xanthine ou du cycle phényle.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs ou des solvants spécifiques pour se dérouler efficacement.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle phényle.

4. Applications de la recherche scientifique

Le 1,3-Dipropyl-8-p-sulfophenylxanthine a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le 1,3-Dipropyl-8-p-sulfophenylxanthine exerce ses effets principalement par l'antagonisme des récepteurs de l'adénosine. En bloquant ces récepteurs, le composé peut influencer divers processus physiologiques, notamment la fonction cardiovasculaire et le métabolisme des purines . De plus, son inhibition de la xanthine oxydase réduit la production d'acide urique et d'autres espèces réactives de l'oxygène, contribuant à ses effets sur le stress oxydatif et la fonction endothéliale .

Applications De Recherche Scientifique

1,3-Dipropyl-8-p-sulfophenylxanthine has several scientific research applications, including:

Comparaison Avec Des Composés Similaires

Composés similaires

1,3-Dipropylxanthine : Un composé apparenté présentant un antagonisme similaire des récepteurs de l'adénosine, mais sans le groupe p-sulfophényle.

8-Phénylxanthine : Un autre dérivé de la xanthine présentant un antagonisme des récepteurs de l'adénosine, mais avec des substituants différents sur le noyau xanthine.

Unicité

Le 1,3-Dipropyl-8-p-sulfophenylxanthine est unique en raison de sa combinaison d'antagonisme des récepteurs de l'adénosine et d'inhibition de la xanthine oxydase. Cette double activité en fait un outil précieux dans la recherche sur les maladies cardiovasculaires et le stress oxydatif .

Propriétés

IUPAC Name |

4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPPIUNQWSRCOZ-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416242 | |

| Record name | GSK 4716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101574-65-6 | |

| Record name | GSK 4716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-benzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.